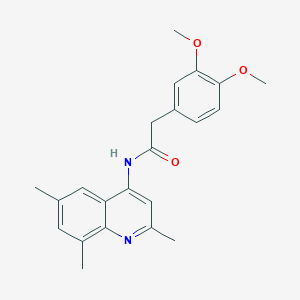

2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-13-8-14(2)22-17(9-13)18(10-15(3)23-22)24-21(25)12-16-6-7-19(26-4)20(11-16)27-5/h6-11H,12H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPESWIQKWVQJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2,6,8-trimethylquinoline.

Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with an amine group from 2,6,8-trimethylquinoline under acidic or basic conditions to form an imine intermediate.

Acetylation: The imine intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced acetamide derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer activities.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the acetamide moiety may play crucial roles in binding to these targets, leading to the observed biological effects. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide group (instead of acetamide) linked to a 3,4-dimethoxyphenethylamine moiety.

- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction) .

- Physical Properties : Melting point (90°C) is significantly lower than acetamide derivatives with bulkier aromatic systems (e.g., 230–232°C for compound 4a ).

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (e.g., Compound 4a)

- Structure: Contains a quinoxaline core (two fused benzene rings with two nitrogen atoms) substituted with diphenyl groups and a pyrimidinylthio-acetamide side chain.

- Synthesis : Higher yield (90.2%) achieved via reflux with thiouracil derivatives and triethylamine .

- Physical Properties : Melting point (230–232°C) suggests strong intermolecular forces, possibly due to hydrogen bonding from the hydroxyl and thioether groups.

- Key Differences: The quinoxaline core and sulfur-containing substituents may confer distinct electronic properties compared to the trimethylquinoline system in the target compound.

Benzothiazole-Based Acetamides (EP3 348 550A1)

- Structure : Includes a benzothiazole ring substituted with trifluoromethyl/methoxy groups and a 3,4-dimethoxyphenylacetamide chain .

- Key Differences: The benzothiazole core (a sulfur- and nitrogen-containing heterocycle) provides electron-withdrawing effects, contrasting with the electron-donating methyl groups on the quinoline in the target compound. Trifluoromethyl groups enhance metabolic stability but may reduce solubility.

N-Substituted Dichlorophenyl Acetamides (Acta Cryst. E69)

- Structure : Combines a dichlorophenyl group with a pyrazol-4-yl ring.

- Crystallography : Exhibits three conformers in the asymmetric unit due to rotational flexibility of the amide group. Dihedral angles between aromatic rings range from 54.8° to 77.5°, indicating variable steric interactions .

- Key Differences : Chlorine substituents (electron-withdrawing) versus methoxy groups (electron-donating) in the target compound may influence electronic distribution and binding to hydrophobic targets.

Comparative Analysis Table

Research Implications and Gaps

- Synthetic Challenges : High-yield methods (e.g., 90.2% for 4a ) suggest room for optimizing the target compound’s synthesis.

- Biological Potential: Compounds with 3,4-dimethoxyphenyl groups (Rip-B, benzothiazoles) show precedent for bioactivity, but the target’s trimethylquinoline system warrants further exploration for unique pharmacological effects.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide (CAS Number: 946204-38-2) is a synthetic compound with a complex structure that combines a dimethoxyphenyl group with a trimethylquinoline moiety. This unique combination suggests potential biological activities worth investigating.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

1. Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown that it can inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

2. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. These properties suggest its potential use in developing new antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .

Data Table: Biological Activities

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, particularly in MCF-7 cells, where the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound revealed its effectiveness against common pathogens. The researchers conducted disk diffusion assays and found substantial inhibition zones for both bacterial and fungal strains, suggesting its potential as a lead compound in drug development.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Yield Maximization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of amine to acid) .

How do structural modifications (e.g., methoxy groups, methylquinoline) influence the biological activity of this compound?

Advanced Question

Structure-Activity Relationship (SAR) Insights :

- 3,4-Dimethoxyphenyl Group : Enhances lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets (e.g., kinase targets) .

- 2,6,8-Trimethylquinoline Core : Increases metabolic stability by sterically hindering cytochrome P450 oxidation .

Q. Experimental Validation :

- Enzyme Assays : Compare IC₅₀ values against unmodified quinoline derivatives using fluorescence-based kinase inhibition assays .

- Molecular Docking : Simulate binding affinities with targets like EGFR or Aurora kinases to identify critical substituent interactions .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Basic Question

Key Techniques :

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and methylquinoline proton environments (e.g., δ 2.2–2.5 ppm for CH₃ groups) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

X-ray Crystallography : Resolve stereochemical ambiguities; intermolecular H-bonding (N–H⋯O) often stabilizes the crystal lattice .

HPLC-MS : Verify purity (>98%) and molecular ion ([M+H]⁺) .

Q. Methodological Validation :

- Western Blotting : Quantify phosphorylated EGFR levels in treated vs. untreated cancer cell lines .

- Flow Cytometry : Assess apoptosis rates (Annexin V/PI staining) in dose-dependent studies .

How can researchers address contradictions in reported bioactivity data across studies?

Advanced Question

Root Causes of Contradictions :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Compound Purity : Impurities >2% may artifactually enhance/block activity .

Q. Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for cytotoxicity assays (e.g., 48-h incubation, 10% FBS media) .

Meta-Analysis : Use computational tools (e.g., RevMan) to aggregate data and identify outliers .

Orthogonal Assays : Confirm activity via both enzymatic (e.g., kinase glo) and phenotypic (e.g., wound healing) assays .

What computational methods are recommended for predicting the environmental fate of this compound?

Advanced Question

In Silico Tools :

- EPI Suite : Estimate biodegradability (BIOWIN) and octanol-water partition coefficients (log P) .

- Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous environments (pH 7–9) .

Q. Experimental Cross-Validation :

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products after UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.